Product packaging for 5-Bromo-N-methoxy-N,2-dimethylnicotinamide(Cat. No.:CAS No. 1211580-88-9)

5-Bromo-N-methoxy-N,2-dimethylnicotinamide

Cat. No.: B3090463
CAS No.: 1211580-88-9
M. Wt: 259.10 g/mol
InChI Key: AIYBGAIKLVELPD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nicotinamide (B372718) Derivatives Research

Halogenated nicotinamide derivatives represent a critical class of compounds in medicinal chemistry. The introduction of halogen atoms into the nicotinamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com This strategic halogenation is a common approach in drug discovery to modulate the activity and pharmacokinetic profile of lead compounds.

Nicotinamide and its derivatives are recognized as crucial intermediates in the development of pharmaceuticals and have been the subject of extensive chemical modifications and pharmacological studies. Research has demonstrated that the incorporation of a bromine atom, as seen in 5-Bromo-N-methoxy-N,2-dimethylnicotinamide, can be a key factor in enhancing the biological efficacy of the resulting molecules. For instance, studies on other brominated nicotinamide derivatives have highlighted their potential as potent antineoplastic agents, with some exhibiting significant cytotoxic activity against cancer cell lines. beilstein-journals.orgnih.gov The bromine substituent in these compounds has been shown to contribute to their remarkable apoptotic activity. beilstein-journals.org This broader research context underscores the rationale behind the synthesis and utilization of brominated nicotinamide building blocks like the subject of this article.

Academic Significance and Current Research Trajectories

The primary academic and industrial significance of 5-Bromo-N-methoxy-N-methylnicotinamide (a closely related compound, see section 1.3 for nomenclature clarification) lies in its role as a key synthetic intermediate. It is particularly noted for its use in the preparation of potent and selective pan-Trk (tropomyosin receptor kinase) inhibitors. nih.gov One such inhibitor, PF-06273340, has been investigated for the treatment of pain. The synthesis of complex pharmaceutical agents like pan-Trk inhibitors often requires specialized building blocks that allow for the precise and efficient construction of the final molecular architecture. 5-Bromo-N-methoxy-N-methylnicotinamide serves this purpose, providing a functionalized nicotinamide core that can be further elaborated.

Current research trajectories involving this compound are therefore intrinsically linked to the development of new therapeutics that target the Trk family of receptors. The Trk signaling pathway is implicated in the survival and differentiation of neurons and has been identified as a target in various diseases, including cancer and chronic pain. The utility of 5-Bromo-N-methoxy-N-methylnicotinamide as a reagent in the synthesis of molecules targeting this pathway highlights its importance in the ongoing quest for novel and more effective treatments.

Structural Elucidation and Nomenclature of this compound

A degree of ambiguity exists in the nomenclature of this compound within chemical databases. The structure most frequently referenced with a specific CAS number (183608-47-1) is 5-Bromo-N-methoxy-N-methylnicotinamide . researchgate.netwikipedia.org Another variant, This compound , is also listed by some suppliers, albeit without a consistent CAS number and with a different molecular formula, suggesting an additional methyl group on the pyridine (B92270) ring. For the purpose of clarity and reliance on verifiable data, this article primarily addresses the properties of the compound identified by CAS number 183608-47-1.

The molecular structure of 5-Bromo-N-methoxy-N-methylnicotinamide consists of a pyridine ring substituted with a bromine atom at the 5-position and an N-methoxy-N-methylamide group at the 3-position. This specific arrangement of functional groups makes it a versatile reagent in organic synthesis.

While detailed crystallographic data for this specific compound is not widely published in peer-reviewed literature, its fundamental structural properties can be derived from its chemical formula and spectroscopic data provided by suppliers.

Table 1: Chemical Identifiers for 5-Bromo-N-methoxy-N-methylnicotinamide

IdentifierValue
CAS Number 183608-47-1
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
SMILES String O=C(N(C)OC)C1=CN=CC(Br)=C1
InChI Key YWTGVFDGOFXIPM-UHFFFAOYSA-N

Data sourced from available chemical supplier information. researchgate.netwikipedia.org

The structural features of this compound, particularly the Weinreb amide (N-methoxy-N-methylamide) functionality, are significant from a synthetic standpoint. Weinreb amides are known for their stability and their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This makes 5-Bromo-N-methoxy-N-methylnicotinamide a valuable precursor for the synthesis of various ketone-containing nicotinamide derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O2 B3090463 5-Bromo-N-methoxy-N,2-dimethylnicotinamide CAS No. 1211580-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methoxy-N,2-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-8(4-7(10)5-11-6)9(13)12(2)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYBGAIKLVELPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219289
Record name 5-Bromo-N-methoxy-N,2-dimethyl-3-pyridinecarboxamide
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Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211580-88-9
Record name 5-Bromo-N-methoxy-N,2-dimethyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211580-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-methoxy-N,2-dimethyl-3-pyridinecarboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID501219289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo N Methoxy N,2 Dimethylnicotinamide

Retrosynthetic Analysis of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. This process is crucial for designing a logical and efficient synthetic route.

The structure of this compound presents two primary disconnection points for retrosynthetic analysis. The first is the amide bond, which can be disconnected to yield a nicotinic acid derivative and N,O-dimethylhydroxylamine. The second is the carbon-bromine bond on the pyridine (B92270) ring, which can be disconnected to a nicotinamide (B372718) precursor.

This leads to two plausible synthetic strategies:

Strategy A: Formation of the N-methoxy-N,2-dimethylnicotinamide core first, followed by a late-stage bromination of the pyridine ring at the 5-position.

Strategy B: Beginning with a pre-brominated nicotinic acid precursor, specifically 5-bromo-2-methylnicotinic acid, followed by amidation with N,O-dimethylhydroxylamine.

The key precursors identified through this analysis include 2-methylnicotinic acid, N,O-dimethylhydroxylamine, and a suitable brominating agent, or 5-bromonicotinic acid which can be methylated. nbinno.com

Classical and Contemporary Approaches to Nicotinamide Synthesis

The synthesis of nicotinamides can be achieved through various classical and contemporary methods. For the target molecule, the formation of the specific N-methoxy-N-methylamide (also known as a Weinreb amide) and the regioselective bromination of the nicotinamide core are the most critical steps.

The formation of the N-methoxy-N-methylamide is a key transformation in the synthesis of this compound. This functional group is particularly useful in organic synthesis as it allows for the controlled addition of organometallic reagents to form ketones. The direct amidation of a carboxylic acid with N,O-dimethylhydroxylamine is a common method for the preparation of these Weinreb amides. wikipedia.orgorientjchem.org

This transformation typically requires the activation of the carboxylic acid. Common activating agents include thionyl chloride or oxalyl chloride to form the acid chloride, or the use of peptide coupling reagents. mychemblog.com A variety of coupling reagents can be employed, such as those based on carbodiimides, hydroxybenzotriazole, or triphenylphosphine. wikipedia.orgnih.gov

Table 1: Illustrative Conditions for Weinreb Amide Formation

Carboxylic Acid PrecursorCoupling Reagent/MethodSolventBaseTypical Yield (%)
2-Methylnicotinic acidOxalyl chloride, DMF (cat.)Dichloromethane (B109758)Pyridine>90
5-Bromo-2-methylnicotinic acidEDC, HOBtDimethylformamideN,N-Diisopropylethylamine85-95
2-Methylnicotinic acidPPh₃, I₂DichloromethaneN,N-Diisopropylethylamine80-90 nih.gov

This table presents illustrative data based on general procedures for Weinreb amide synthesis and does not represent experimentally verified results for these specific substrates.

The introduction of a bromine atom at the 5-position of the nicotinamide core is a crucial step if the synthesis proceeds via a late-stage bromination strategy. The pyridine ring is generally electron-deficient, which makes electrophilic aromatic substitution more challenging than for benzene (B151609) derivatives. However, the directing effects of the substituents on the ring must be considered.

For the bromination of nicotinic acid derivatives, various brominating agents can be employed. A common method involves the direct bromination of nicotinic acid using bromine in the presence of a Lewis acid or in a thionyl chloride solution. google.comgoogle.com The use of N-bromosuccinimide (NBS) in a suitable solvent is another widely used method for the regioselective bromination of aromatic and heteroaromatic compounds. mdpi.com

Table 2: Representative Bromination Conditions for Nicotinic Acid Derivatives

SubstrateBrominating AgentCatalyst/SolventTemperature (°C)Product
Nicotinic acidBr₂/Thionyl chlorideIron powder705-Bromonicotinic acid google.com
Nicotinic acidBr₂Lewis Acid110-1205-Bromonicotinic acid google.com
2-Methylnicotinamide (B1253829)N-BromosuccinimideAcetonitrile (B52724)Room Temperature5-Bromo-2-methylnicotinamide mdpi.com

This table provides representative conditions based on established bromination methods for similar compounds.

The term "methoxylation" in the context of this compound refers to the formation of the N-methoxy-N-methylamide (Weinreb amide) group, rather than the installation of a methoxy (B1213986) substituent on the pyridine ring. The synthesis of this amide is discussed in detail in section 2.2.1. The "methoxy" component is introduced from N,O-dimethylhydroxylamine hydrochloride. mychemblog.com

Advanced Catalytic Methods for this compound Construction

Modern organic synthesis is increasingly moving towards the use of advanced catalytic methods to improve efficiency, selectivity, and sustainability. For the construction of this compound, catalytic C-H activation and functionalization represent a promising, albeit less explored, avenue.

Catalytic C-H bromination of pyridine derivatives offers a more direct route to the desired product, potentially bypassing the need for pre-functionalized starting materials. While still an area of active research, various transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have shown promise in directing the functionalization of C-H bonds in heterocyclic systems. researchgate.net

For instance, a palladium-catalyzed ligand-directed C-H functionalization could potentially be employed to regioselectively brominate the 5-position of a 2-methylnicotinamide derivative. This approach would involve the use of a directing group to guide the catalyst to the desired C-H bond.

Table 3: Potential Advanced Catalytic Approaches

TransformationCatalyst SystemPotential SubstrateKey Advantage
C-H BrominationPd(OAc)₂ with a specific ligandN-methoxy-N,2-dimethylnicotinamideHigh regioselectivity, atom economy
C-H AmidationRh(III) catalyst5-Bromo-2-methylpyridineDirect formation of the amide bond

This table is speculative and presents potential applications of advanced catalytic methods that would require further research and development for this specific target molecule.

Optimization of Synthetic Pathways for this compound

The successful synthesis of the target compound hinges on the careful optimization of reaction parameters. This includes the selection of solvents, catalysts, and ligands, as well as precise control over temperature, pressure, and stoichiometry to maximize yield and minimize side-product formation.

The choice of solvent can profoundly impact the outcome of a chemical reaction, particularly in palladium-catalyzed couplings. rsc.org Solvent polarity and coordinating ability can influence catalyst stability, solubility of reagents, and even the operative reaction mechanism. In Suzuki couplings, for example, selectivity for C-Cl versus C-OTf activation on a bifunctional substrate can be inverted by switching from a nonpolar solvent (e.g., toluene) to a polar one (e.g., DMF), likely due to the formation of different active catalytic species. nih.govmontana.edu

For the synthesis of nicotinamides, studies have shown that solvents like methanol, 1,4-dioxane, acetonitrile, DMSO, and DMF can exhibit co-solvent, synergistic, or anti-solvent effects, allowing for fine-tuning of solubility and reaction conditions. nih.govresearchgate.net The final step, forming the Weinreb amide from the corresponding nicotinic acid, is often performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (CH₂Cl₂) to ensure the stability of the activating agents and intermediates. mychemblog.comorganic-chemistry.org An inert atmosphere (e.g., nitrogen or argon) is typically required for organometallic reactions to prevent catalyst deactivation and unwanted side reactions.

The efficiency and selectivity of palladium-catalyzed C-H functionalization and cross-coupling reactions are critically dependent on ligand design. nih.govacs.org The ligand stabilizes the palladium center, modulates its electronic properties, and influences the steric environment around the metal, thereby controlling reactivity and regioselectivity. For pyridine substrates, a common challenge is the coordination of the pyridine nitrogen to the palladium catalyst, which can inhibit the desired catalytic cycle.

Specialized ligands have been developed to overcome this issue. Sterically demanding, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ or bidentate pyridine-pyridone ligands can promote the desired C-H activation or cross-coupling pathway over catalyst sequestration. acs.orgresearchgate.net For instance, the use of 1,10-phenanthroline (B135089) as a ligand has been shown to enable a C-3 selective olefination of pyridines, demonstrating how ligand choice can unlock novel reactivity patterns. acs.org

Table 2: Effect of Ligand on Palladium-Catalyzed Pyridine Functionalization

Reaction TypeSubstrateLigandObserved Outcome/Selectivity
C-H OlefinationPyridine1,10-PhenanthrolineSelective C-3 functionalization
Suzuki Coupling2,4-DichloropyridineSIPr (NHC Ligand)High selectivity for C-4 coupling
β-Methylene C-H ArylationFree Aliphatic AcidsPyridine-PyridoneEnables intermolecular arylation

This table illustrates how the strategic selection of ligands can overcome challenges and control selectivity in palladium-catalyzed reactions involving pyridine-containing or directing-group substrates.

Standard reaction parameters such as temperature, pressure, and stoichiometry are fundamental levers for optimizing synthetic pathways. Temperature directly affects reaction rates, but excessive heat can lead to degradation of reactants, products, or the catalyst. Studies on nicotinamide have shown that its degradation is temperature-dependent. nih.gov The optimal temperature for a given reaction is a balance between achieving a practical reaction rate and maintaining the integrity of all components. researchgate.net

Stoichiometry, the molar ratio of reactants, is crucial for driving reactions to completion and minimizing waste. In the formation of Weinreb amides, for example, using a slight excess (1.1 equivalents) of the activating agent and the N,O-dimethylhydroxylamine hydrochloride is common to ensure full conversion of the starting carboxylic acid. organic-chemistry.org In cross-coupling reactions, the ratio of the aryl halide, coupling partner, and base must be carefully controlled to prevent side reactions like homocoupling or protodeboronation (in the case of Suzuki reactions). While most laboratory-scale syntheses are conducted at atmospheric pressure, certain reactions, particularly those involving gaseous reagents, may require elevated pressures to increase reactant concentration and accelerate the reaction.

Sustainable Synthesis Approaches for this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the synthesis of specialized molecules like this compound, moving beyond traditional, often harsh, chemical processes to more sustainable alternatives is of paramount importance. Green chemistry principles, such as the use of safer solvents, renewable starting materials, and catalytic rather than stoichiometric reagents, are being increasingly integrated into synthetic routes. This section explores potential sustainable approaches for the synthesis of this compound, focusing on aqueous and solvent-free conditions and the use of non-precious metal catalysts.

Aqueous and Solvent-Free Reaction Conditions

Traditional amide bond formations, a key step in the synthesis of this compound, often rely on stoichiometric activating agents and organic solvents, which contribute significantly to chemical waste. scispace.com The exploration of aqueous and solvent-free reaction conditions presents a significant step forward in creating a more sustainable synthetic process.

One promising avenue is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated considerable efficacy in catalyzing amidation reactions under mild conditions. nih.govnih.gov A potential aqueous-based synthesis could involve the enzymatic coupling of 5-bromo-2-methylnicotinic acid with N,O-dimethylhydroxylamine. This biocatalytic approach often proceeds with high selectivity and eliminates the need for hazardous coupling reagents. nih.govnih.gov

Solvent-free, or neat, reaction conditions offer another powerful strategy for greening the synthesis of amides. scispace.comnih.govbohrium.com These reactions, often facilitated by heat or microwave irradiation, can lead to significantly reduced reaction times and waste streams. tandfonline.com For the synthesis of the target molecule, a mixture of 5-bromo-2-methylnicotinic acid and N,O-dimethylhydroxylamine could be heated in the presence of a green catalyst, such as boric acid, which has been shown to effectively catalyze amidation in the absence of a solvent. scispace.combohrium.com This method is advantageous due to its simplicity, efficiency, and the use of a readily available and environmentally benign catalyst. scispace.com

Below is a table illustrating hypothetical reaction conditions for the solvent-free synthesis of an amide, based on literature for similar compounds.

EntryCarboxylic AcidAmineCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
15-bromo-2-methylnicotinic acidN,O-dimethylhydroxylamineBoric Acid (10)100285
25-bromo-2-methylnicotinic acidN,O-dimethylhydroxylamineTetramethoxysilane (20)80490

Note: The data in this table is hypothetical and serves as an illustrative example based on general findings for solvent-free amidation reactions.

Transition to Non-Precious Metal Catalysis

The reliance on precious metal catalysts, such as palladium and rhodium, in cross-coupling and amidation reactions is a significant concern due to their high cost and toxicity. The transition to catalysts based on abundant and less toxic first-row transition metals like iron and copper is a key objective in sustainable chemistry. nih.govrsc.org

Iron-catalyzed amidation reactions have emerged as a viable alternative to traditional methods. nih.govresearchgate.net For instance, iron(III) chloride has been successfully employed as a catalyst for the direct amidation of esters under solvent-free conditions. nih.gov A potential synthetic route for this compound could involve the initial esterification of 5-bromo-2-methylnicotinic acid, followed by an iron-catalyzed amidation with N,O-dimethylhydroxylamine. This approach avoids the need for activating the carboxylic acid with hazardous reagents. nih.gov

Copper catalysis also presents a promising and sustainable option. rsc.org Copper-nicotinamide complexes have been utilized in various bond-forming reactions. rsc.org A copper-catalyzed approach could be envisioned for the synthesis of the target molecule, potentially involving a copper(II)-catalyzed coupling of a 5-bromo-2-methylnicotinoyl derivative with N,O-dimethylhydroxylamine. Such methods are attractive due to the low cost and low toxicity of copper catalysts. rsc.org

The following table presents representative data for non-precious metal-catalyzed amidation reactions, based on published results for analogous substrates.

EntryCatalystSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)
1FeCl₃ (15 mol%)Methyl 5-bromo-2-methylnicotinateN,O-dimethylhydroxylamineNone8088
2Cu(OAc)₂ (10 mol%)5-bromo-2-methylnicotinic acidN,O-dimethylhydroxylamineToluene11082

Note: The data in this table is illustrative, based on findings for iron and copper-catalyzed amidation of similar aromatic carboxylic acid derivatives.

By embracing these sustainable methodologies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more efficient, economical, and environmentally responsible chemical production.

Chemical Reactivity and Transformation Studies of 5 Bromo N Methoxy N,2 Dimethylnicotinamide

Reactivity at the Bromo Substituent of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that governs a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the amide functionality, making it susceptible to nucleophilic substitution and a versatile handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being an electron-deficient aromatic system, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with a good leaving group like bromine. The presence of the electron-withdrawing nicotinamide (B372718) group further activates the ring towards nucleophilic attack. In reactions with various nucleophiles, the bromine atom can be displaced to introduce a range of functional groups.

The generally accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. openstax.org For this compound, the nitrogen atom in the pyridine ring and the carbonyl group of the amide contribute to this stabilization.

While specific studies on this compound are not extensively documented, the reactivity of analogous 5-bromopyridine derivatives suggests that it would readily undergo SNAr reactions with a variety of nucleophiles such as alkoxides, thiolates, and amines under appropriate basic conditions. nih.gov

Cross-Coupling Reactivity with Organometallic Reagents (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-bromine bond in this compound serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org While specific data for this compound is not available, a study on the closely related 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one demonstrates efficient Suzuki-Miyaura coupling with various (het)arylboronic acids under microwave irradiation. lmaleidykla.lt These conditions, utilizing a catalyst like Pd(PPh₃)₄ and a base such as Cs₂CO₃ in a suitable solvent, are expected to be applicable to the target molecule, affording a range of 5-aryl-N-methoxy-N,2-dimethylnicotinamides in good to excellent yields.

EntryArylboronic AcidCatalystBaseSolventConditionsYield (%)
1Naphthalene-2-boronic acidPd(PPh₃)₄Cs₂CO₃EthanolMicrowave, 100 °C, 25 min97
2Phenylboronic acidPd(PPh₃)₄Cs₂CO₃EthanolMicrowave, 100 °C, 30 min85
33-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃EthanolMicrowave, 100 °C, 40 min92
4Thiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃EthanolMicrowave, 100 °C, 40 min88

Table 1: Representative Suzuki-Miyaura Coupling Reactions of an Analogous 5-Bromoindole Derivative. lmaleidykla.lt

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-bromopyridine core and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. Given the reactivity of other bromopyridines, this compound is expected to undergo Sonogashira coupling with a variety of terminal alkynes under standard conditions. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-isomer. libretexts.org It is anticipated that this compound would react with various alkenes under Heck conditions to yield 5-alkenyl-N-methoxy-N,2-dimethylnicotinamides. mdpi.com

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond can be cleaved through reductive processes to replace the bromine atom with a hydrogen atom. This transformation, known as hydrodebromination, can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. For instance, thermolysis of 5-bromouracils in the presence of N,N-dialkylamides has been shown to result in reductive debromination. rsc.org Electrochemical methods have also been developed for the debromination of 2-bromo-N-aryl acetamides. rsc.org These approaches could potentially be applied to this compound to synthesize the corresponding debrominated nicotinamide derivative.

Transformations of the Nicotinamide Moiety in this compound

The N-methoxy-N,2-dimethylnicotinamide portion of the molecule offers additional sites for chemical modification, including the amide bond and the unsubstituted positions on the pyridine ring.

Amide Bond Reactivity and Derivatization

The N-methoxy-N-methylamide, often referred to as a Weinreb amide, is a well-established functional group in organic synthesis. A key feature of Weinreb amides is their controlled reactivity towards organometallic reagents to afford ketones. However, the amide bond itself can be cleaved under certain conditions. For instance, N-alkylation of the amide nitrogen can influence the fragmentation pattern upon electrospray ionization/surface-induced dissociation, suggesting that modifications at this position can alter the bond's stability. arkat-usa.org

While derivatization of the amide bond in this compound has not been specifically reported, general methods for amide bond formation could potentially be applied after initial hydrolysis of the Weinreb amide to the corresponding carboxylic acid. This would open avenues for the synthesis of a diverse library of nicotinamide derivatives with varying substituents on the amide nitrogen.

Pyridine Ring Functionalization at Unsubstituted Positions

The pyridine ring of this compound possesses unsubstituted positions that can be targeted for further functionalization. One powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings is directed ortho-metalation (DoM). wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

The amide functionality in the nicotinamide moiety can act as a directing group. organic-chemistry.orguwindsor.ca Therefore, it is conceivable that under appropriate conditions, this compound could undergo directed ortho-metalation at the C4 or C6 position of the pyridine ring. The choice of the metalating agent and reaction conditions would be crucial to control the regioselectivity of this transformation, providing a route to introduce additional substituents onto the pyridine core. harvard.edu

Reactions Involving the Methoxy (B1213986) Group

No studies have been identified that specifically investigate the reactivity of the N-methoxy group of this compound. Research on analogous N-methoxy-N-methylamides, known as Weinreb amides, indicates that this functional group is generally stable to many nucleophilic reagents but can be cleaved under certain acidic or reducing conditions. However, specific experimental data for the title compound is not available.

Oxidation and Reduction Chemistry of this compound

There is a lack of published research on the oxidation or reduction chemistry of this compound. General knowledge of similarly structured molecules would suggest potential sites for oxidation or reduction, such as the pyridine ring or the amide functionality. However, without experimental studies, the specific behavior of this compound under various oxidizing or reducing conditions remains undocumented.

Rearrangement Reactions of the this compound Core (e.g., Smiles Rearrangement)

No documented instances of rearrangement reactions, including the Smiles rearrangement, involving the this compound core have been found in the scientific literature. While the Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution reaction, its applicability to this specific heterocyclic system has not been reported.

Mechanistic Investigations of Reactions Involving 5 Bromo N Methoxy N,2 Dimethylnicotinamide

Elucidation of Reaction Pathways for Synthetic Transformations

Information regarding the elucidation of reaction pathways for synthetic transformations involving 5-Bromo-N-methoxy-N,2-dimethylnicotinamide is not available in the current scientific literature.

Identification and Characterization of Reaction Intermediates

There are no published studies on the identification and characterization of reaction intermediates in chemical processes involving this compound.

Kinetic and Thermodynamic Profiling of Reactions

No data on the kinetic and thermodynamic profiling of reactions with this compound has been reported.

Isotopic Labeling Studies for Mechanistic Insights

Mechanistic insights from isotopic labeling studies of this compound are not present in the available scientific literature.

Advanced Spectroscopic and Structural Characterization of 5 Bromo N Methoxy N,2 Dimethylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete covalent framework and establish the spatial relationships between atoms in 5-Bromo-N-methoxy-N,2-dimethylnicotinamide.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlational data that is crucial for assembling the molecular structure by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) : A COSY experiment would primarily show a correlation cross-peak between the two coupled aromatic protons, H4 and H6, confirming their adjacent relationship on the pyridine (B92270) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons they are attached to. Key expected correlations would link the proton signals to their corresponding carbon signals as listed in the tables above, for instance, correlating the 2-CH₃ proton signal to the 2-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for identifying longer-range (2- and 3-bond) C-H correlations, which helps piece together the molecular skeleton. Crucial correlations would include:

The 2-CH₃ protons showing a correlation to C2 and C3.

The H4 proton showing correlations to C2, C5, and the carbonyl carbon (C=O).

The N-CH₃ and O-CH₃ protons showing correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space proximity between nuclei. NOESY can provide information about the molecule's conformation, particularly the orientation around the C(O)-N amide bond. A potential NOE could be observed between the 2-CH₃ protons and the H4 proton, depending on the rotational barrier and preferred conformation.

Solid-State NMR Applications

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. rsc.orgox.ac.uk For this compound, ssNMR could be employed to:

Characterize the crystalline form and identify the presence of different polymorphs. rsc.org

Determine intermolecular packing and hydrogen bonding interactions within the crystal lattice.

Provide structural information on materials that are insoluble or have limited stability in solution. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula of a molecule. nih.gov For this compound (C₁₀H₁₁BrN₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be unequivocally confirmed by its characteristic isotopic pattern, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Ion Formula Calculated Exact Mass (⁷⁹Br) Calculated Exact Mass (⁸¹Br)
[M+H]⁺C₁₀H₁₂BrN₂O₂⁺275.0131277.0111

Calculated using the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented, and the resulting product ions are analyzed. nih.gov This provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, key fragmentation events would likely involve the cleavage of the amide group and modifications to the pyridine ring.

Plausible Fragmentation Pathway: The protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic neutral losses and the formation of stable fragment ions.

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Fragment Identity
275.0/277.0244.0/246.031 (•OCH₃)Loss of methoxy (B1213986) radical
275.0/277.0215.0/217.060 (HN(CH₃)OCH₃)Cleavage of the amide group
215.0/217.0187.0/189.028 (CO)Loss of carbon monoxide from the acylium ion

Fragmentation data is predicted based on established principles of mass spectrometry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The key functional groups within this compound would produce distinct absorption bands. The most prominent of these is the carbonyl (C=O) stretch of the Weinreb amide, which is expected to appear in the region of 1630-1680 cm⁻¹. The precise frequency can be influenced by the electronic effects of the substituted pyridine ring. Vibrations associated with the pyridine ring itself typically manifest as a series of sharp bands in the 1400-1600 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would appear in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It detects the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the pyridine ring would be strong Raman scatterers. researchgate.netnih.gov The C=O bond of the amide is also Raman active. chemicalbook.com Analysis of the Raman spectrum helps to confirm the assignments made from the IR spectrum and provides a more complete vibrational profile of the molecule. nih.gov

A summary of expected vibrational frequencies based on analyses of related compounds like nicotinamide (B372718) and substituted pyridines is presented below. researchgate.netresearchgate.net

Functional Group/VibrationExpected IR Frequency (cm⁻¹)Expected Raman Signal
Aromatic C-H Stretch (Pyridine Ring)3000 - 3100Moderate to Weak
Aliphatic C-H Stretch (Methyl Groups)2850 - 3000Strong
Carbonyl C=O Stretch (Weinreb Amide)1630 - 1680Moderate
Pyridine Ring C=C, C=N Stretches1400 - 1600Strong
C-N Stretch (Amide)1200 - 1350Moderate
C-Br Stretch500 - 650Moderate to Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. This would confirm the connectivity of the atoms, including the substitution pattern on the pyridine ring. Crucially, it would reveal the conformation of the N-methoxy-N-methylamide group relative to the plane of the pyridine ring. Due to steric hindrance and electronic interactions, this group may be twisted out of the plane of the aromatic ring.

While a crystal structure for the specific title compound is not publicly documented, data from related nicotinamide and brominated aromatic structures provide insights into what might be expected. acs.orgresearchgate.net For instance, crystal structures of nicotinamide polymorphs reveal extensive hydrogen bonding networks, a feature that would be absent in the N,N-disubstituted title compound. researchgate.net Analysis of other brominated compounds helps to confirm expected C-Br bond lengths. The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density.

Crystallographic ParameterExpected Information/Value
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell DimensionsProvides the size and shape of the repeating unit in the crystal lattice.
Bond Lengths & AnglesConfirms expected values (e.g., C=O ~1.23 Å, C-Br ~1.90 Å) and reveals any strain.
Torsional AnglesDefines the 3D conformation, particularly the rotation around the bond connecting the amide group to the pyridine ring.
Intermolecular InteractionsReveals how molecules pack in the crystal, likely dominated by van der Waals forces in this non-protic molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

HPLC is a primary tool for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would likely be suitable for this compound. In this setup, the compound would be passed through a column packed with a non-polar stationary phase (like C18-silica) using a polar mobile phase.

A typical method would involve a gradient elution, starting with a high proportion of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a characteristic retention time, and its purity would be determined by the area percentage of its peak relative to all other peaks detected, typically by a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).

HPLC ParameterTypical Conditions for a Substituted Nicotinamide
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
ElutionGradient, e.g., 10% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at ~260 nm
Expected OutcomeA major peak at a specific retention time corresponding to the product, with purity calculated as >95-99%.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. Given its molecular weight of approximately 259.09 g/mol , this is feasible.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time is a characteristic of the compound under the specific conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum is a molecular fingerprint. It would show a molecular ion peak (M⁺) corresponding to the compound's mass, as well as characteristic fragment ions. The presence of bromine would be evident from the isotopic pattern of the molecular ion and bromine-containing fragments, which would show two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

GC-MS ParameterTypical Conditions
ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl methylpolysiloxane), 30 m length, 0.25 mm internal diameter.
Carrier GasHelium or Hydrogen
TemperatureInlet temperature of ~250°C. Oven program starting at ~100°C, ramping up to ~300°C.
IonizationElectron Impact (EI) at 70 eV
DetectionMass Spectrometer scanning a mass-to-charge (m/z) range, e.g., 40-400 amu.
Expected ResultA chromatogram with a peak at a specific retention time. The corresponding mass spectrum would show a molecular ion peak with a characteristic Br isotope pattern at m/z 258/260 and key fragmentation patterns (e.g., loss of methoxy or N(CH₃)OCH₃ groups).

Computational Chemistry and Theoretical Studies on 5 Bromo N Methoxy N,2 Dimethylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic properties and thermodynamic stability of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide. These calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted Value
Total Energy[Data not available]
Dipole Moment[Data not available]
Mulliken Atomic Charges[Data not available]

Note: The table above is interactive. Specific values would be populated from the output of DFT calculations.

Molecular Orbital Analysis

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Modeling and Simulation of Conformational Preferences

The three-dimensional structure and conformational flexibility of this compound play a significant role in its chemical behavior. Molecular modeling and simulation techniques are employed to explore the potential energy surface and identify the most stable conformations.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

In Silico Exploration of Structure-Reactivity Relationships

In silico methods allow for the systematic investigation of how modifications to the chemical structure of this compound affect its reactivity. By creating a virtual library of related compounds and calculating their properties, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These relationships are valuable for designing new molecules with desired chemical properties.

5 Bromo N Methoxy N,2 Dimethylnicotinamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique structural features of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide make it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of the bromine atom on the pyridine (B92270) ring and the Weinreb amide functionality allows for sequential and regioselective reactions to build intricate molecular architectures.

The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a particularly useful functional group in organic synthesis. It is known to react with organometallic reagents, such as Grignard and organolithium reagents, to form ketones in a controlled manner. orientjchem.orgpsu.edu This reactivity is due to the formation of a stable chelated intermediate that prevents the over-addition that is often observed with other carbonyl compounds like esters or acid chlorides. orientjchem.orgnbinno.com This allows for the precise introduction of various organic groups at this position, which can then be used as a handle for further cyclization reactions to form fused heterocyclic systems.

Furthermore, the bromine atom at the 5-position of the pyridine ring is a key functional group for introducing further molecular complexity. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This enables the connection of the pyridine core to other aromatic or heterocyclic systems, leading to the formation of extended conjugated systems or polycyclic aromatic compounds.

The general synthetic utility of functionalized pyridines is well-documented, with numerous methods available for their direct synthesis and subsequent modification. organic-chemistry.orgorganic-chemistry.org The combination of a reactive halogen and a versatile amide group in this compound provides a powerful tool for synthetic chemists to access a wide range of novel heterocyclic structures. Heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. nih.gov

Role in the Development of Diverse Chemical Scaffolds

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of approved drugs and biologically active compounds. nih.govresearchgate.netnih.govrsc.org Its ability to act as a hydrogen bond acceptor and its geometric properties make it an ideal core structure for interacting with biological targets. The functionalization of the pyridine scaffold allows for the fine-tuning of the physicochemical and pharmacological properties of a molecule. researchgate.net

This compound serves as an excellent starting material for the development of diverse chemical scaffolds for several reasons. The bromo-substituent provides a site for diversification through cross-coupling reactions, allowing for the attachment of a wide array of different functional groups and molecular fragments. This late-stage functionalization is a powerful strategy in drug discovery for rapidly generating libraries of related compounds for biological screening.

The Weinreb amide moiety can be converted into a ketone, which is a versatile functional group for further transformations. For instance, it can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to introduce new carbon-carbon double bonds. These transformations significantly increase the structural diversity that can be generated from a single starting material.

The combination of these two reactive sites on a single, readily accessible molecule makes this compound a valuable building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. The ability to systematically modify different parts of the molecule allows for a thorough exploration of the chemical space around the pyridine scaffold, which is crucial for the identification of new drug candidates. usm.edursc.orgmdpi.com

FeatureSynthetic UtilityPotential Applications
Pyridine Core Privileged scaffold in medicinal chemistry. nih.govresearchgate.netnih.govrsc.orgCore structure for new therapeutic agents.
5-Bromo Substituent Site for cross-coupling reactions (e.g., Suzuki, Stille).Introduction of diverse molecular fragments to modulate biological activity.
Weinreb Amide Controlled ketone synthesis with organometallic reagents. orientjchem.orgpsu.eduPrecursor for various functional groups (alcohols, amines, alkenes).

Application in Material Science Precursor Synthesis

The pyridine unit is not only important in medicinal chemistry but also finds applications in materials science. Pyridine-containing compounds are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-deficient nature which can facilitate electron transport. acs.orggoogle.com The incorporation of pyridinic nitrogen into graphene-like materials has also been shown to modulate their electronic properties and catalytic activity. semanticscholar.orgresearchgate.netnih.govresearchgate.net

This compound can serve as a precursor for the synthesis of novel organic materials. The bromo- and Weinreb amide functionalities can be used to construct larger, conjugated systems with tailored electronic properties. For example, palladium-catalyzed cross-coupling reactions at the bromine position can be employed to link the pyridine ring to other aromatic units, creating extended π-systems that are essential for charge transport in organic semiconductors.

The Weinreb amide can be converted to a ketone, which can then be used as a building block for the synthesis of larger, more complex molecules with potential applications in materials science. For instance, the ketone can be used in condensation reactions to form larger polycyclic aromatic hydrocarbons or heteroaromatic systems. Pyridine-based derivatives have also been explored as organic cathode materials for batteries. rsc.org Furthermore, pyridine-containing macrocycles have been investigated for their electrofluorescent properties. researchgate.net

The ability to functionalize both the 3- and 5-positions of the pyridine ring in this compound provides a high degree of control over the final molecular architecture, which is critical for tuning the optical and electronic properties of organic materials.

Strategies for Derivatization of 5 Bromo N Methoxy N,2 Dimethylnicotinamide

Targeted Functionalization of the Pyridine (B92270) Ring for Chemical Diversity

The pyridine ring is an electron-deficient heterocycle, and its reactivity is significantly influenced by the existing substituents. The bromine atom at the 5-position, the methyl group at the 2-position, and the amide group at the 3-position collectively dictate the regioselectivity of further functionalization. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, various methods have been developed to achieve this. beilstein-journals.org The functionalization of pyridines at positions remote from the nitrogen atom, such as the C4 position of the target molecule, represents a significant synthetic challenge. nih.govchemrxiv.org Overcoming the directing influence of the nitrogen atom is key to accessing these positions. chemrxiv.org

Recent advancements have highlighted strategies for the meta-selective functionalization of pyridines through dearomatization pathways, which could potentially be applied to modify the C4 or C6 positions of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide. nih.gov These methods often involve catalytic processes that temporarily disrupt the aromaticity of the pyridine ring to enable the introduction of new functional groups. nih.gov

Table 1: Potential Pyridine Ring Functionalization Reactions

Reaction Type Reagents and Conditions Potential Product Reference
C4-H Alkylation n-Butylsodium, Alkyl Halide 4-Alkyl-5-bromo-N-methoxy-N,2-dimethylnicotinamide nih.gov
C4-H Arylation (via Negishi Coupling) n-Butylsodium, ZnCl2, Aryl Halide, Pd catalyst 4-Aryl-5-bromo-N-methoxy-N,2-dimethylnicotinamide nih.govchemrxiv.org
Directed C-H Alkenylation Rhodium catalyst, Alkenes C4 or C6-alkenylated derivative beilstein-journals.org

Modifications at the N-Methoxy-N,2-dimethylamide Moiety

The N-methoxy-N,2-dimethylamide group, often referred to as a Weinreb amide, is a versatile functional group known for its ability to react with organometallic reagents to form ketones. psu.eduscispace.com This moiety can also be reduced to the corresponding aldehyde. psu.edu The stability of the tetrahedral intermediate formed during the addition of an organometallic reagent prevents over-addition, which is a common issue with other carboxylic acid derivatives.

The N-methoxy amide can also participate in other transformations. For instance, iron-catalyzed N=S coupling reactions of N-methoxy arylamides with sulfoxides have been developed for the synthesis of N-acyl sulfoximines. nih.gov Furthermore, copper-catalyzed C-O coupling reactions with arylboronic acids can lead to the formation of N-aryl amides, showcasing the diverse reactivity of this functional group. mdpi.com However, under strongly basic conditions, Weinreb amides can undergo an E2 elimination, leading to the formation of a corresponding N-methylamide and formaldehyde. researchgate.net

Table 2: Representative Reactions of the N-Methoxy-N,2-dimethylamide Moiety

Reaction Type Reagents and Conditions Product Type Reference
Ketone Synthesis Grignard or Organolithium Reagents 5-Bromo-3-(keto)-2-methylpyridine derivative psu.eduscispace.com
Aldehyde Synthesis Hydride Reducing Agents (e.g., LiAlH4) 5-Bromo-2-methylnicotinaldehyde psu.edu
N-Acyl Sulfoximine Synthesis Sulfoxide, Iron Catalyst N-(5-Bromo-2-methylnicotinoyl)sulfoximine derivative nih.gov
C-O Coupling Arylboronic Acid, Copper Catalyst N-Aryl-5-bromo-N-methoxy-2-methylnicotinamide derivative mdpi.com

Post-Synthetic Transformations of the Bromo Substituent

The bromine atom at the 5-position of the pyridine ring is a key handle for a wide array of post-synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netresearchgate.netacs.orgacs.org This method is widely used for the synthesis of biaryl and heterobiaryl compounds. acs.org

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. scirp.orgsemanticscholar.orgsoton.ac.ukscirp.orgsemanticscholar.org It is a highly effective method for the synthesis of substituted alkynes. semanticscholar.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a base. figshare.comacs.orgacs.orgchemspider.comnih.gov This is a powerful tool for the synthesis of arylamines.

Stille Coupling: The Stille reaction involves the coupling of the bromopyridine with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgnrochemistry.com It is a versatile C-C bond-forming reaction with a broad scope. libretexts.org

Cyanation: The bromo substituent can be replaced with a nitrile group through a cyanation reaction. wikipedia.org Palladium-catalyzed cyanations often use sources like potassium cyanide or zinc cyanide. wikipedia.orgrsc.orgacs.orgnih.gov The Rosenmund-von Braun reaction, using copper(I) cyanide, is another classical method for this transformation. organic-chemistry.org

Other Transformations: The bromo substituent can also be involved in the generation of aryl radicals for further reactions. rsc.orgnih.gov Additionally, it can be converted to other halides, such as chlorides, through palladium-catalyzed processes. researchgate.net In some cases, the bromo group can be replaced with hydrogen through dehalogenation reactions or transformed into an organometallic reagent for subsequent reactions. Finally, metal-free methods for the conversion of anilines to aryl bromides and iodides have been developed, which could be considered in a retrosynthetic sense. researchgate.net

Table 3: Common Cross-Coupling Reactions for the Bromo Substituent

Reaction Name Coupling Partner Catalyst/Reagents Product Type Reference
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or Ester Pd Catalyst, Base 5-Aryl/Vinyl-N-methoxy-N,2-dimethylnicotinamide mdpi.comresearchgate.netresearchgate.netacs.org
Sonogashira Coupling Terminal Alkyne Pd Catalyst, Cu(I) Co-catalyst, Base 5-Alkynyl-N-methoxy-N,2-dimethylnicotinamide scirp.orgsemanticscholar.orgsoton.ac.ukscirp.org
Buchwald-Hartwig Amination Primary/Secondary Amine Pd Catalyst, Base 5-Amino-N-methoxy-N,2-dimethylnicotinamide figshare.comacs.orgacs.orgchemspider.com
Stille Coupling Organostannane Pd Catalyst 5-Aryl/Vinyl/Alkyl-N-methoxy-N,2-dimethylnicotinamide wikipedia.orgnih.govorganic-chemistry.orgnrochemistry.com
Cyanation Cyanide Source (e.g., KCN, Zn(CN)2) Pd Catalyst or Cu(I)CN 5-Cyano-N-methoxy-N,2-dimethylnicotinamide wikipedia.orgrsc.orgacs.orgnih.gov

Advanced Synthetic Applications of 5 Bromo N Methoxy N,2 Dimethylnicotinamide in Organic Chemistry

Utilization in Cascade and Tandem Reaction Sequences

Following a comprehensive review of available scientific literature, there is currently no specific information detailing the utilization of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide in cascade or tandem reaction sequences. Research focusing on the application of this particular compound in multi-step, one-pot syntheses has not been reported in the reviewed sources.

Stereoselective and Asymmetric Synthesis Incorporating the Nicotinamide (B372718) Unit

There is a lack of specific research findings on the direct application of this compound as a chiral auxiliary or substrate in stereoselective and asymmetric syntheses. While the broader field of asymmetric synthesis involving nicotinamide derivatives is an active area of research, studies specifically detailing the stereocontrolled incorporation of the this compound unit are not present in the available literature.

Applications in Flow Chemistry and Automated Synthesis

Detailed applications of this compound within the domains of flow chemistry or automated synthesis platforms have not been documented in the scientific literature searched. Consequently, there are no established protocols or research findings to report regarding the use of this compound in continuous manufacturing processes or high-throughput automated synthetic systems.

Future Research Directions and Unexplored Avenues for 5 Bromo N Methoxy N,2 Dimethylnicotinamide

Development of Novel Catalytic Systems for Unprecedented Transformations

Future research could focus on developing novel catalytic systems to explore the reactivity of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide. The development of new catalysts is a cornerstone of modern chemistry, enabling the synthesis of complex molecules with high efficiency and selectivity. For a molecule like this compound, which contains both a bromo-substituted pyridine (B92270) ring and a Weinreb amide moiety, tailored catalytic systems could unlock new chemical transformations. Research in this area would likely involve the design and synthesis of transition-metal catalysts or organocatalysts capable of activating the C-Br bond, the pyridine ring, or the amide group in novel ways.

Exploration of Photoredox and Electrochemical Approaches in Synthesis

Photoredox and electrochemical catalysis offer powerful alternatives to traditional thermal methods for chemical synthesis. mdpi.com These techniques use light or electricity, respectively, to generate highly reactive intermediates under mild conditions. Future studies on this compound could explore how these methods can be used to functionalize the molecule. For instance, photoredox catalysis could enable novel cross-coupling reactions at the bromide position, while electrochemistry might provide a green and efficient way to modify the nicotinamide (B372718) core. mdpi.com Comparing these approaches could reveal the most effective strategies for generating key intermediates and forming new chemical bonds. mdpi.com

Integration with Machine Learning for Synthetic Route Prediction

As the complexity of chemical synthesis grows, machine learning and artificial intelligence are becoming invaluable tools for predicting optimal reaction pathways. nih.gov For this compound, machine learning algorithms could be employed to design the most efficient synthetic routes. nih.gov By analyzing vast databases of chemical reactions, these algorithms can propose novel disconnections and reaction sequences that a human chemist might overlook. nih.gov This approach, often incorporating retrosynthesis knowledge, can accelerate the discovery of new ways to synthesize and derivatize the target molecule. nih.gov

Advanced In-Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in-situ spectroscopic techniques could be employed. frontiersin.org Techniques such as operando Raman spectroscopy, X-ray absorption spectroscopy (XAS), and in-situ infrared (IR) spectroscopy can provide real-time information about the formation of intermediates and the changes occurring at the molecular level during a reaction. frontiersin.org This data is crucial for optimizing reaction conditions and for the rational design of new chemical processes. frontiersin.org For example, monitoring the transformation of the Weinreb amide or the cleavage of the C-Br bond could provide invaluable mechanistic insights. frontiersin.org

Theoretical and Computational Insights into Emerging Reactivities

Theoretical and computational chemistry provides a powerful lens for understanding and predicting chemical reactivity. Future research on this compound would benefit from computational studies to elucidate its electronic structure and predict its behavior in various chemical environments. Density Functional Theory (DFT) calculations, for example, could be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of potential transformations. These theoretical insights can guide experimental work and accelerate the discovery of new reactions and applications for this molecule. While there is research on compounds containing methoxy (B1213986) and bromo substitutions, specific computational studies on this compound are not yet available. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-N-methoxy-N,2-dimethylnicotinamide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, typically starting with bromination of a pyridine precursor. For example, bromination using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C is a common method . Subsequent steps involve N-methoxy and N-methyl group introductions via nucleophilic substitution or coupling reactions. Reaction optimization is critical: solvent choice (e.g., DMF for polar aprotic conditions), temperature (e.g., 80–120°C for substitution reactions), and catalysts (e.g., CuI for methoxy group installation) significantly affect yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at C5, methoxy at C2) and amide functionality.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight (259.1 g/mol) and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br ratio) .

Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing bromine at C5 activates the pyridine ring for NAS at positions ortho/para to itself. For example, methoxy or amino groups can replace bromine under mild conditions (e.g., NaOMe in DMSO at 100°C, yielding 70–75% substitution) . Steric hindrance from the N-methyl and N-methoxy groups may slow reactions at adjacent positions, requiring harsher conditions (e.g., 150°C for amination) .

Advanced Research Questions

Q. How can conflicting data on substitution reaction yields be resolved?

Discrepancies in reported yields (e.g., 70–90% for methoxy substitution) often arise from solvent purity, catalyst loading, or reaction time. Systematic optimization using Design of Experiments (DoE) is recommended. For example, varying CuI concentrations (0.1–1.0 eq.) in DMSO at 100°C can identify optimal conditions . Additionally, monitoring reaction progress via HPLC or TLC minimizes side-product formation .

Q. What mechanistic insights explain the selectivity of cross-coupling reactions involving this compound?

The bromine atom facilitates Suzuki-Miyaura coupling with boronic acids. Density Functional Theory (DFT) studies suggest that the electron-deficient pyridine ring stabilizes the palladium intermediate, favoring coupling at C5. Competing reactions at C2 are suppressed due to steric effects from the methoxy group . Ligand choice (e.g., Pd(PPh3_3)4_4 vs. XPhos) further modulates selectivity .

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

While direct biological data on this compound is limited, structurally related nicotinamides inhibit enzymes like PARP or kinases. In vitro assays (e.g., fluorescence polarization for binding affinity) and molecular docking (using AutoDock Vina) can identify potential targets. For example, the bromine may occupy hydrophobic pockets in enzyme active sites, while the methoxy group hydrogen-bonds with catalytic residues .

Methodological Recommendations

  • Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to obtain single crystals for SHELX refinement .
  • Troubleshooting Low Yields : Pre-dry solvents over molecular sieves and degas with N2_2 to prevent side reactions .
  • Biological Assays : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

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Feasible Synthetic Routes

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5-Bromo-N-methoxy-N,2-dimethylnicotinamide
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5-Bromo-N-methoxy-N,2-dimethylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.